molecular formula C20H32N2O2 B13021922 tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate

tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate

Cat. No.: B13021922
M. Wt: 332.5 g/mol
InChI Key: XQHWJVYZQCZBNX-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

The synthesis of tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of Benzyl and Trimethyl Groups: The benzyl and trimethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

tert-Butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

tert-Butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another carbamate derivative with different substituents and applications.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A carbamate with hydrazine functionality, used in different chemical reactions.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate

InChI

InChI=1S/C20H32N2O2/c1-14-12-22(13-17-10-8-7-9-11-17)16(3)18(15(14)2)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23)

InChI Key

XQHWJVYZQCZBNX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C(C1C)NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2

Origin of Product

United States

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